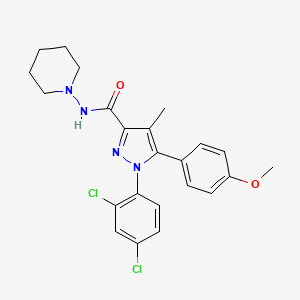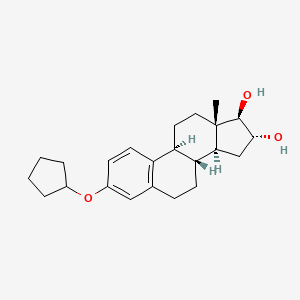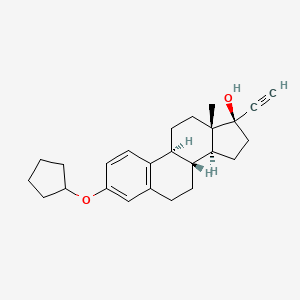
Nida-41020
科学研究应用
NIDA 41020 具有多种科学研究应用:
化学: 它被用作研究大麻素受体拮抗剂的参考化合物。
生物学: 该化合物用于研究以了解 CB1 受体在各种生物过程中的作用。
医学: NIDA 41020 因其在与内源性大麻素系统相关的疾病中的潜在治疗应用而被研究。
作用机制
NIDA 41020 通过与大麻素受体 1 (CB1) 高亲和力 (K_i = 4.1 nM) 结合发挥作用。这种结合抑制了受体的活性,阻断了内源性大麻素的作用。分子靶点包括位于中枢神经系统和外周组织中的 CB1 受体。 参与其作用机制的途径包括抑制大麻素信号传导,这会影响各种生理过程,例如疼痛感知、食欲调节和情绪 .
生化分析
Biochemical Properties
Nida-41020 plays a crucial role in biochemical reactions by selectively binding to cannabinoid receptor 1 (CB1) with a high affinity (K_i = 4.1 nM) . It interacts with CB1 receptors more selectively than cannabinoid receptor 2 (CB2), with a binding affinity of K_b = 26 nM for CB1 and K_b = 831 nM for CB2 . This selective binding is essential for its function as a CB1 antagonist, which can inhibit the effects of endogenous cannabinoids on CB1 receptors.
Cellular Effects
This compound influences various cellular processes by blocking the activation of CB1 receptors. This blockade can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the CB1 receptor-mediated signaling pathways, which can lead to changes in the expression of genes involved in metabolic processes and neurotransmission . Additionally, it can modulate cellular metabolism by affecting the activity of enzymes and proteins involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the CB1 receptor, where it acts as an antagonist. By binding to the receptor, this compound prevents the activation of CB1 by endogenous cannabinoids, thereby inhibiting downstream signaling pathways . This inhibition can result in decreased enzyme activity, altered gene expression, and changes in cellular function. The binding interaction between this compound and CB1 is characterized by its high affinity and selectivity, which are critical for its antagonistic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and has a shelf life of at least four years . Over time, this compound can degrade, which may affect its potency and efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of CB1 receptor activity and associated signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits CB1 receptor activity without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including potential neurotoxicity and adverse impacts on metabolic processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired antagonistic effect on CB1 receptors.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with CB1 receptors. It can affect the activity of enzymes and cofactors involved in cannabinoid metabolism, leading to changes in metabolic flux and metabolite levels . By inhibiting CB1 receptor activity, this compound can alter the balance of metabolic processes, which can have downstream effects on cellular function and overall metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . This compound’s distribution within tissues is critical for its effectiveness as a CB1 antagonist, as it needs to reach and bind to CB1 receptors to exert its effects.
Subcellular Localization
This compound’s subcellular localization is primarily determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with CB1 receptors and other biomolecules . The localization of this compound within subcellular compartments is essential for its activity and function, as it needs to be in proximity to CB1 receptors to effectively inhibit their activity.
准备方法
NIDA 41020 的合成涉及几个步骤反应条件通常涉及使用有机溶剂,如二甲基亚砜 (DMSO) 和试剂,如哌啶和二氯苯 . 工业生产方法没有被广泛记录,但该化合物是在受控条件下在研究实验室中合成的,以确保高纯度和产率 .
化学反应分析
NIDA 41020 会经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成相应的氧化物。
还原: 可以进行还原反应来修饰化合物上的官能团。
取代: NIDA 41020 中的芳环可以与各种亲电试剂和亲核试剂发生取代反应。这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化锂铝等还原剂以及各种亲电试剂和亲核试剂. 所形成的主要产物取决于所使用的具体反应条件和试剂。
相似化合物的比较
NIDA 41020 在结构上类似于其他 CB1 受体拮抗剂,如利莫那班、AM251 和 AM281。与这些化合物相比,它具有较低的亲脂性,使其成为 PET 成像中用作放射性配体的更好候选者。 NIDA 41020 的独特结构特征,如甲氧基苯基的存在,有助于其选择性和效力 .
类似化合物
- 利莫那班
- AM251
- AM281
- SR141716
属性
IUPAC Name |
1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24Cl2N4O2/c1-15-21(23(30)27-28-12-4-3-5-13-28)26-29(20-11-8-17(24)14-19(20)25)22(15)16-6-9-18(31-2)10-7-16/h6-11,14H,3-5,12-13H2,1-2H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDBQJRWPWTGPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452843 | |
| Record name | NIDA-41020 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502486-89-7 | |
| Record name | NIDA-41020 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0502486897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NIDA-41020 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NIDA-41020 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIDA-41020 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83E62L67ID | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




-2,3-dihydroxypropyl]oxy}phenyl)methanone](/img/structure/B1678687.png)
![3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B1678691.png)









![1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone](/img/structure/B1678703.png)
